molecular formula C8H7FN2O3 B14832549 3-Cyclopropoxy-2-fluoro-6-nitropyridine

3-Cyclopropoxy-2-fluoro-6-nitropyridine

Katalognummer: B14832549
Molekulargewicht: 198.15 g/mol
InChI-Schlüssel: HELIYQAFBHOEBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-2-fluoro-6-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-fluoro-6-nitropyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

Major Products:

    Reduction: 3-Cyclopropoxy-2-amino-6-nitropyridine.

    Substitution: 3-Cyclopropoxy-2-methoxy-6-nitropyridine.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-2-fluoro-6-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-2-fluoro-6-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro group and the fluorine atom can significantly influence its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    2-Fluoro-3-nitropyridine: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-2-nitropyridine: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-nitropyridine: Similar structure but lacks the cyclopropoxy group.

Uniqueness: 3-Cyclopropoxy-2-fluoro-6-nitropyridine is unique due to the combination of the cyclopropoxy group, fluorine atom, and nitro group on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H7FN2O3

Molekulargewicht

198.15 g/mol

IUPAC-Name

3-cyclopropyloxy-2-fluoro-6-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-8-6(14-5-1-2-5)3-4-7(10-8)11(12)13/h3-5H,1-2H2

InChI-Schlüssel

HELIYQAFBHOEBS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=C(C=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.